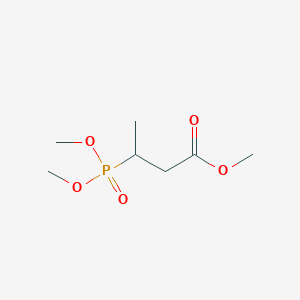

Methyl 3-(dimethoxyphosphoryl)butanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61743-16-6 |

|---|---|

Molecular Formula |

C7H15O5P |

Molecular Weight |

210.16 g/mol |

IUPAC Name |

methyl 3-dimethoxyphosphorylbutanoate |

InChI |

InChI=1S/C7H15O5P/c1-6(5-7(8)10-2)13(9,11-3)12-4/h6H,5H2,1-4H3 |

InChI Key |

YAZPRBJVHXOTIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)P(=O)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Dimethoxyphosphoryl Butanoate and Analogous β Ketophosphonates

Condensation Reactions for β-Ketophosphonate Formation

Condensation reactions represent a fundamental and widely employed strategy for the formation of β-ketophosphonates. This approach typically involves the reaction of a phosphonate (B1237965) carbanion with an acylating agent.

Ester-Phosphonate Condensation Approaches

The condensation of esters with phosphonates is a common and effective method for synthesizing β-ketophosphonates. stackexchange.com This reaction, sometimes referred to as a "phosphono-Claisen condensation," involves the acylation of a phosphonate with an ester. stackexchange.com

A significant advancement in the synthesis of β-ketophosphonates involves a mild and high-yielding procedure that avoids the need for cryogenic conditions. organic-chemistry.org This method utilizes lithium diisopropylamide (LDA) as the base to generate the phosphonate anion in the presence of an ester at 0°C. organic-chemistry.org This approach is operationally simple, scalable for large-scale preparations, and typically provides products in high yields and purities (>90%) within minutes. organic-chemistry.org The avoidance of cryogenic temperatures (-78 °C) prevents side reactions associated with the decomposition of the phosphonate anion. organic-chemistry.org

This procedure has been successfully applied to a wide range of electronically and structurally diverse esters, including those with active α-protons. organic-chemistry.org For esters containing acidic protons, such as those with a BocN-H group, an additional equivalent of LDA can be used to achieve the desired condensation. organic-chemistry.org The use of commercially available LDA solutions further simplifies the process. organic-chemistry.org

Table 1: Synthesis of β-Ketophosphonates using LDA at 0°C

| Ester Reactant | Phosphonate Reactant | Product | Yield (%) |

| Methyl isobutyrate | Dimethyl methylphosphonate (B1257008) | (3,3-Dimethyl-2-oxobutyl)phosphonic acid dimethyl ester | 94 |

| Methyl 2-phenylacetate | Dimethyl methylphosphonate | (2-Oxo-3-phenylpropyl)phosphonic acid dimethyl ester | 91 |

| Methyl benzoate | Dimethyl methylphosphonate | (2-Oxo-2-phenylethyl)phosphonic acid dimethyl ester | 95 |

| N-Boc-glycine methyl ester | Dimethyl methylphosphonate | [2-((tert-Butoxycarbonyl)amino)-2-oxoethyl]phosphonic acid dimethyl ester | 85 |

Data sourced from Maloney, K. M., & Chung, J. Y. L. (2009). A mild, high-yielding and general procedure for the preparation of β-ketophosphonates. J. Org. Chem., 74, 7574-7576. organic-chemistry.org

While LDA has proven to be highly effective, the exploration of other base systems has been undertaken to optimize the synthesis of β-ketophosphonates. Bases such as n-butyllithium (n-BuLi) and lithium hexamethyldisilazide (LiHMDS) have been considered, though complications can arise. organic-chemistry.org The choice of base and reaction conditions can be critical to the success of the condensation.

The reaction between a lithium phosphonamide or phosphonate and an ester to yield a β-keto phosphonamide or phosphonate is also known as the Corey–Kwiatkowski condensation. stackexchange.com This highlights the broader context of base-mediated condensations in this area of synthesis.

Condensation with Carboxylic Acid Derivatives

Beyond esters, other carboxylic acid derivatives can serve as acylating agents in the synthesis of β-ketophosphonates. The reaction of the lithium salt of dimethyl methanephosphonate with internal anhydrides and diesters has been successfully employed to produce carboxy β-ketophosphonates, ester β-ketophosphonates, and bis-β-ketophosphonates in good yields. rsc.org This demonstrates the versatility of the phosphonate anion in reacting with various electrophilic carbonyl sources.

Furthermore, a highly chemoselective synthesis of β-ketophosphonates has been achieved using lithiated methyl α-(trimethylsilyl)methylphosphonate as a mild reagent that reacts efficiently with pentafluorophenyl esters. organic-chemistry.org This method is notable for its tolerance of other, less activated ester functionalities within the same molecule. organic-chemistry.org

Transition Metal-Catalyzed Syntheses

In addition to traditional condensation reactions, transition metal-catalyzed methods have emerged as powerful tools for the synthesis of β-ketophosphonates, offering alternative reaction pathways and broader substrate scopes.

Copper Nanoparticle-Catalyzed Oxyphosphorylation from Unsaturated Hydrocarbons

A notable development in this area is the copper-catalyzed aerobic oxidative/decarboxylative phosphorylation of aryl acrylic acids with P(III)-nucleophiles. organic-chemistry.org This reaction proceeds via a Michaelis-Arbuzov rearrangement to afford β-ketophosphonates in very good yields. organic-chemistry.org A key advantage of this method is that it can be conducted effectively without the need for a ligand or a base. organic-chemistry.org The use of copper catalysts in the functionalization of unsaturated molecules is a growing field of research. mdpi.com

Other Metal-Mediated Approaches for β-Ketophosphonate Formation

Beyond the direct oxyphosphorylation of unsaturated hydrocarbons, other metal-mediated strategies have been developed. A notable example is the aerobic copper(II)-mediated phosphorylation of enol acetates. beilstein-journals.orgnih.gov Enol acetates serve as versatile precursors to α-substituted carbonyl compounds and can be effectively coupled with H-phosphonates to form β-ketophosphonates. beilstein-journals.org This protocol often utilizes inexpensive and readily available copper sulfate (B86663) pentahydrate as the catalyst and atmospheric oxygen as the terminal oxidant, offering a practical and scalable alternative to methods requiring stoichiometric amounts of strong oxidants or more costly catalysts. beilstein-journals.orgnih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance. beilstein-journals.orgnih.gov The mechanism is believed to involve the formation of phosphorus-centered radicals generated by the oxidation of the H-phosphonate by copper(II) species. beilstein-journals.orgnih.govresearchgate.net

Hydration of Alkynyl Phosphonates

A well-established two-step approach for synthesizing β-ketophosphonates involves the hydration of an alkynyl phosphonate intermediate. beilstein-journals.orgnih.govconicet.gov.ar This method is highly effective but can have drawbacks, such as the historical use of toxic mercury salts. conicet.gov.ar Modern variations have overcome this limitation by employing other metal catalysts.

Gold(I) catalysis has emerged as a powerful tool for this transformation, providing a mild, efficient, and highly regioselective protocol for converting alkynylphosphonates into the corresponding β-ketophosphonates in high yields. lookchem.com Gold(I) complexes, such as Ph₃PAuNTf₂, effectively catalyze the addition of water across the carbon-carbon triple bond. lookchem.com This method exhibits excellent tolerance for a wide array of functional groups, including halogens, esters, and silyl (B83357) ethers, allowing for the synthesis of complex β-ketophosphonates that can be further elaborated. lookchem.com Additionally, silver nitrate (B79036) (AgNO₃) has been reported as an effective catalyst for the same transformation. documentsdelivered.comfao.org

Table 2: Gold(I)-Catalyzed Hydration of Diethyl Alkynylphosphonates

| Alkyne Substituent (R) | Product Yield |

|---|---|

| Phenyl | 95% lookchem.com |

| 4-Chlorophenyl | 95% lookchem.com |

| 4-Methoxyphenyl | 94% lookchem.com |

| Methyl | 93% lookchem.com |

This table is interactive and displays yields for the conversion of R-C≡C-P(O)(OEt)₂ to R-C(O)CH₂-P(O)(OEt)₂ using a gold(I) catalyst.

Phosphonate Ester Bond Formation Methodologies

The construction of the phosphonate ester itself is fundamental to the synthesis of the target compound. This involves the formation of the crucial phosphorus-carbon (P-C) bond.

Michaelis-Arbuzov Reaction Protocols

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry for forming P-C bonds. jk-sci.comwikipedia.org The classic reaction involves the transformation of a trivalent phosphite (B83602) ester with an alkyl halide to produce a pentavalent phosphonate. wikipedia.orgorganic-chemistry.org The mechanism is initiated by the Sɴ2 attack of the nucleophilic phosphorus atom on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. jk-sci.comwikipedia.org This intermediate then undergoes dealkylation by the displaced halide ion in a second Sɴ2 reaction to yield the final phosphonate product. jk-sci.comorganic-chemistry.org

This reaction is widely used to prepare phosphonates for various applications, including the Horner-Wadsworth-Emmons reaction. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org While the traditional reaction often requires heat, modern variations have been developed, including Lewis acid-mediated protocols that can proceed at room temperature and photochemically-assisted versions. jk-sci.comorganic-chemistry.orgnih.gov For the synthesis of β-ketophosphonates, the Michaelis-Arbuzov reaction would typically employ an α-halo ketone or a related electrophile.

Phosphorus-Carbon Bond Formation via Catalytic Cross-Coupling Reactions

In recent decades, transition metal-catalyzed cross-coupling reactions have become a powerful and versatile alternative for P-C bond formation. nih.govresearchgate.net These methods offer milder conditions and broader substrate scope compared to traditional methods.

Palladium-catalyzed cross-coupling, often referred to as the Hirao reaction, is a prominent method that typically couples H-phosphonates, H-phosphinates, or other P(O)H compounds with aryl or vinyl halides and triflates. nih.govlookchem.com These reactions provide a direct and efficient route to a diverse range of organophosphorus compounds. researchgate.net Recent developments have expanded the scope to include aryl nonaflates, which are readily prepared from phenols, as effective coupling partners. nih.gov Furthermore, dual catalytic systems, such as combining gold and photoredox catalysis, have been developed for the P-arylation of aryldiazonium salts with H-phosphonates, proceeding smoothly at room temperature without the need for a base. nih.gov Other metals, such as nickel, have also been employed in electrochemical cross-coupling reactions of aryl bromides with dialkyl phosphites. organic-chemistry.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyl 3-(dimethoxyphosphoryl)butanoate |

| β-Ketophosphonate |

| Alkynyl phosphonate |

| Diethyl (phenylethynyl)phosphonate |

| Phenylacetylene |

| Diethyl phosphite |

| Phenylpropiolic acid |

| 1-Octyne |

| 4-Ethynylanisole |

| Enol acetate |

| H-phosphonate |

| Copper sulfate pentahydrate |

| Ph₃PAuNTf₂ (Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide) |

| Silver nitrate (AgNO₃) |

| Trialkyl phosphite |

| Alkyl halide |

| α-Halo ketone |

| Aryl nonaflate |

| Aryldiazonium salt |

Mannich-Type Condensations in Phosphonate Synthesis

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of β-ketophosphonate synthesis, this reaction provides a pathway to introduce amino functionalities, leading to valuable δ-amino β-ketophosphonates.

The classical Mannich reaction involves the condensation of a compound with an active hydrogen atom, an aldehyde (like formaldehyde), and a primary or secondary amine. The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. wikipedia.org This iminium ion is subsequently attacked by the enol form of the carbonyl compound, in this case, a β-ketophosphonate. wikipedia.org

Recent advancements have demonstrated that these reactions can be guided to occur at the γ-position of β-ketocarbonyl derivatives with high selectivity. acs.orgnih.gov Organocatalytic enantioselective Mannich reactions of β-ketophosphonates with imines can yield highly enantiomerically enriched δ-amino β-ketophosphonates. acs.orgnih.gov This selectivity is crucial as the bond formation at the α-position is often reversible, while the product from the γ-position reaction is kinetically stable. acs.org Mechanistic studies suggest that in some cases, a γ-position Mannich reaction followed by an elimination step can lead to the formation of γ,δ-unsaturated β-ketophosphonates. researchgate.net

Key Features of Mannich-Type Reactions in Phosphonate Synthesis:

| Feature | Description | Reference |

| Reaction Type | Three-component condensation | wikipedia.org |

| Reactants | β-ketophosphonate (as active hydrogen source), Aldehyde, Amine | wikipedia.orgacs.org |

| Key Intermediate | Iminium ion | wikipedia.org |

| Primary Products | δ-Amino β-ketophosphonates | acs.orgnih.gov |

| Side Products | γ,δ-Unsaturated β-ketophosphonates (via elimination) | researchgate.net |

| Stereocontrol | High enantioselectivity achievable with organocatalysts | acs.orgnih.gov |

Phosphate-Phosphonate Rearrangements

A powerful method for the synthesis of β-ketophosphonates involves the rearrangement of vinyl phosphates. This transformation, known as the phosphate-phosphonate rearrangement, typically proceeds via a 1,3-phosphorus migration.

A refined strategy for this rearrangement has been developed to ensure high regiospecificity. nih.govacs.org This method begins with the preparation of 2-bromovinyl phosphates, which are synthesized by trapping the enolate of an α-bromo ketone with a dialkyl phosphorochloridate. nih.gov Subsequent treatment with n-butyllithium (n-BuLi) induces a halogen-metal exchange, which facilitates the rearrangement to the desired β-ketophosphonate. nih.govacs.org Isotopic labeling studies have confirmed that this process is highly regiospecific, which is a significant advantage over rearrangements induced by strong bases that can sometimes yield regioisomeric mixtures. nih.gov

| Method | Key Features | Advantages | Limitations | Reference |

| Base-Induced Rearrangement | Treatment of vinyl phosphates with a strong base (e.g., LDA). | General applicability. | Can lead to regioisomeric mixtures. | nih.gov |

| Halogen-Metal Exchange Induced Rearrangement | Involves 2-bromovinyl phosphate (B84403) intermediates and n-BuLi. | Highly regiospecific. | Requires specific α-bromo ketone precursors. | nih.govacs.org |

Stereoselective and Stereoconvergent Synthetic Strategies for β-Ketophosphonates

Achieving stereocontrol is a critical aspect of modern organic synthesis. For β-ketophosphonates, both stereoselective and stereoconvergent strategies have been developed to produce compounds with defined three-dimensional structures.

Stereoselective strategies aim to control the formation of stereoisomers from the outset.

Diastereoselective Rearrangements: The vinyl phosphate/β-keto phosphonate rearrangement can be rendered diastereoselective by employing nonracemic chiral auxiliaries. acs.org For instance, using chiral diols like (2R,4R)- or (2S,4S)-pentane-2,4-diol to create the phosphate ester allows for the diastereomeric excess of the resulting β-keto phosphonates to be controlled and measured. acs.org

Enantioselective Mannich Reactions: As previously mentioned, organocatalytic, γ-position-selective Mannich reactions provide direct access to highly enantiomerically enriched δ-amino β-ketophosphonates from prochiral starting materials. acs.orgnih.gov

Stereoconvergent strategies involve converting a mixture of stereoisomers into a single, desired stereoisomer. This is often achieved through a process of dynamic kinetic resolution where the isomers are in equilibrium, and one is preferentially removed (e.g., by crystallization) or reacts faster. While not directly reported for this compound, the principles are applicable to analogous systems.

| Strategy | Approach | Outcome | Example | Reference |

| Stereoselective | Diastereoselective Rearrangement | Formation of one diastereomer in excess | Use of chiral diols in vinyl phosphate/β-keto phosphonate rearrangement. | acs.org |

| Stereoselective | Enantioselective Catalysis | Formation of one enantiomer in excess | Organocatalytic γ-selective Mannich reaction of β-ketophosphonates. | acs.orgnih.gov |

| Stereoconvergent | Dynamic Kinetic Resolution | Conversion of a racemic or diastereomeric mixture to a single stereoisomer. | (Analogous) Crystallization-induced diastereomer transformation. | N/A |

Considerations for Large-Scale Preparations and Process Chemistry

The transition from laboratory-scale synthesis to large-scale industrial production requires methods that are not only high-yielding but also operationally simple, safe, and cost-effective. For β-ketophosphonates, traditional synthetic methods often present significant challenges for scale-up.

The most common laboratory method involves the condensation of a dialkyl methylphosphonate with an ester. acs.org This typically requires cryogenic temperatures (-78 °C) for the deprotonation of the phosphonate with strong bases like n-BuLi or lithium diisopropylamide (LDA) before the ester is added. acs.orgorganic-chemistry.org These extreme conditions are energy-intensive and difficult to manage on a large scale. Furthermore, the phosphonate anion can be unstable at higher temperatures, leading to side reactions and reduced yields. organic-chemistry.org

A significantly improved, noncryogenic procedure has been developed that is amenable to large-scale applications. acs.orgorganic-chemistry.org The key innovation is the generation of the phosphonate anion in the presence of the ester. acs.org By adding a solution of LDA to a mixture of the phosphonate and the ester at 0 °C, the reaction proceeds rapidly to completion, often within minutes, affording the β-ketophosphonate product in high yield and purity. acs.orgorganic-chemistry.org

Advantages of the Modified Large-Scale Procedure:

Milder Conditions: The reaction is run at 0 °C, eliminating the need for cryogenic cooling. organic-chemistry.org

High Yields: Products are typically obtained in high yields (>90%). acs.org

Operational Simplicity: The procedure is straightforward and can utilize commercially available LDA solutions. acs.orgorganic-chemistry.org

Scalability: The method has been demonstrated to be suitable for large-scale synthesis. organic-chemistry.org

Reduced Side Reactions: By generating the anion in the presence of the electrophile, decomposition pathways are minimized. acs.org

This optimized process represents a significant advancement in the process chemistry of β-ketophosphonates, making these valuable intermediates more accessible for industrial applications. organic-chemistry.org

Reactivity and Transformation Pathways of Methyl 3 Dimethoxyphosphoryl Butanoate

Horner-Wadsworth-Emmons (HWE) Olefination Chemistry

Methyl 3-(dimethoxyphosphoryl)butanoate is a phosphonate (B1237965) ester that serves as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgresearchgate.net This reaction involves the olefination of aldehydes or ketones with a stabilized phosphonate carbanion. The resulting products are typically α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules and natural products. nih.govconicet.gov.ar The phosphonate carbanion derived from this compound is stabilized by the adjacent ester group, making it more nucleophilic and less basic than the ylides used in the traditional Wittig reaction. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. chem-station.comalfa-chemistry.com

The phosphonate carbanion generated from this compound readily reacts with a variety of carbonyl compounds, including both aldehydes and ketones, which act as electrophiles. wikipedia.orgalfa-chemistry.com The reaction is highly chemoselective, often showing a preference for aldehydes over ketones. researchgate.net The presence of the methyl group on the carbon atom alpha to the ester functionality in this compound leads to the formation of trisubstituted alkenes. The steric and electronic properties of the reacting aldehyde or ketone play a crucial role in the reaction's efficiency and stereochemical outcome. wikipedia.org While hindered ketones can be challenging substrates for the standard Wittig reaction, they often react successfully under HWE conditions due to the increased nucleophilicity of the phosphonate carbanion. alfa-chemistry.com

Table 1: Representative HWE Reactions of this compound with Carbonyl Electrophiles

| Electrophile | Base/Solvent | Product | Typical Stereoselectivity |

| Benzaldehyde (B42025) | NaH / THF | Methyl 3-methyl-4-phenylbut-2-enoate | High (E)-selectivity |

| Cyclohexanecarboxaldehyde | NaH / THF | Methyl 4-cyclohexyl-3-methylbut-2-enoate | Good (E)-selectivity |

| Acetone | KHMDS / THF | Methyl 3,4-dimethylpent-2-enoate | Moderate to low selectivity |

| Acetophenone | NaH / THF | Methyl 3-methyl-4-phenylpent-2-enoate | Moderate (E)-selectivity |

This table presents expected outcomes based on the general principles of the Horner-Wadsworth-Emmons reaction for α-substituted phosphonates.

A hallmark of the Horner-Wadsworth-Emmons reaction is its ability to control the stereochemistry of the resulting alkene. The geometry of the double bond, whether (E) or (Z), is influenced by the structure of the phosphonate reagent, the carbonyl compound, the base used, and the reaction conditions. conicet.gov.ar

Under standard thermodynamic conditions (e.g., using sodium hydride in tetrahydrofuran (B95107) at room temperature), the HWE reaction of α-substituted phosphonates like this compound with aldehydes typically yields the (E)-alkene as the major product. wikipedia.orgnih.gov This preference is attributed to the reversibility of the initial addition of the carbanion to the carbonyl and the formation of the oxaphosphetane intermediate. The reaction proceeds through the most stable, sterically least hindered transition state, which leads to the thermodynamically favored (E)-isomer. wikipedia.org The steric bulk of the substituents on both the phosphonate and the aldehyde can further enhance this selectivity. wikipedia.org Reactions with aromatic aldehydes, in particular, are known to produce almost exclusively (E)-alkenes. wikipedia.org

While the standard HWE reaction provides (E)-alkenes, modifications have been developed to favor the formation of the (Z)-isomer. The Still-Gennari modification is a powerful method for achieving high (Z)-selectivity. bohrium.comic.ac.uk This protocol involves two key changes:

Phosphonate Structure: The phosphonate reagent is modified to contain electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters, in place of the dimethyl esters. researchgate.netnih.gov These groups increase the acidity of the α-proton and alter the kinetics of the elimination step. nih.gov

Reaction Conditions: The reaction is carried out under kinetic control, typically using strong, non-equilibrating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C). bohrium.comnih.gov

Under these conditions, the formation of the oxaphosphetane intermediate and its subsequent elimination become irreversible, trapping the kinetically favored (Z)-isomer. ic.ac.uk This modification has become a crucial tool for the synthesis of complex molecules where precise control over alkene geometry is required. bohrium.comresearchgate.net

Table 2: Comparison of Standard vs. Still-Gennari Conditions

| Condition | Standard HWE | Still-Gennari Modification |

| Control | Thermodynamic | Kinetic |

| Typical Base | NaH, K₂CO₃ | KHMDS, LDA |

| Solvent/Additive | THF, DME | THF / 18-crown-6 |

| Temperature | 0 °C to room temperature | -78 °C |

| Phosphonate Ester | Alkyl (e.g., dimethyl) | Electron-withdrawing (e.g., bis(trifluoroethyl)) |

| Predominant Isomer | (E)-alkene | (Z)-alkene |

The mechanism of the HWE reaction is a well-studied process that proceeds through several key steps, beginning with the formation of a nucleophilic carbanion. wikipedia.org

The reaction is initiated by the deprotonation of the phosphonate ester at the carbon atom situated between the phosphonate group and the electron-withdrawing ester group. wikipedia.org A suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts this acidic proton to generate a resonance-stabilized phosphonate carbanion. wikipedia.orgalfa-chemistry.com The stability of this carbanion is key to the reaction's success and is a direct result of the delocalization of the negative charge onto the oxygen atoms of both the phosphoryl (P=O) and carbonyl (C=O) groups. This initial step is fundamental as it creates the potent nucleophile required for the subsequent attack on the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org

Mechanistic Progression of the HWE Reaction

Nucleophilic Addition and Oxaphosphetane Intermediate Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a key transformation involving β-ketophosphonates like this compound. The reaction begins with the deprotonation of the phosphonate by a base, such as sodium hydride (NaH), to form a stabilized phosphonate carbanion. wikipedia.orgyoutube.com This carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. wikipedia.orgnrochemistry.comyoutube.com

This nucleophilic addition is the rate-limiting step and leads to the formation of an intermediate. wikipedia.org This intermediate then undergoes an intramolecular ring closure to form a four-membered ring structure known as an oxaphosphetane. nrochemistry.comyoutube.comnih.govorganic-chemistry.org The formation of this cyclic intermediate is a crucial step in the reaction pathway, preceding the elimination that yields the final alkene product. nrochemistry.comnih.gov The mechanism closely resembles that of the Wittig reaction, proceeding through this key intermediate. youtube.comorganic-chemistry.orgalfa-chemistry.com

Stereodetermining Elimination Steps and Phosphate Byproduct Formation

The stereochemical outcome of the HWE reaction is determined during the elimination phase of the oxaphosphetane intermediate. organic-chemistry.orgalfa-chemistry.com This intermediate collapses through the simultaneous cleavage of the carbon-phosphorus and carbon-oxygen bonds, resulting in the formation of a carbon-carbon double bond (the alkene) and a phosphate byproduct. youtube.comnih.gov

The reaction generally favors the formation of (E)-alkenes (trans-olefins). wikipedia.orgnrochemistry.comalfa-chemistry.com This preference is explained by steric approach control, where the transition state leading to the trans-alkene is lower in energy and therefore more stable and favored. organic-chemistry.orgalfa-chemistry.com The ability of the intermediates to equilibrate also plays a role; greater equilibration typically leads to higher (E)-selectivity. wikipedia.org

A significant advantage of the HWE reaction over the traditional Wittig reaction is the nature of the byproduct. The reaction generates a dialkyl phosphate salt, which is water-soluble and can be easily removed from the reaction mixture by a simple aqueous extraction or wash. wikipedia.orgalfa-chemistry.comchem-station.comyoutube.com This simplifies the purification of the desired alkene product. youtube.comalfa-chemistry.com

Scope and Limitations of β-Ketophosphonates in HWE Olefinations

The HWE reaction utilizing β-ketophosphonates is a widely applied and reliable method for forming carbon-carbon double bonds. nrochemistry.comthieme-connect.com

Scope:

High Reactivity: Phosphonate carbanions are generally more nucleophilic and reactive than the corresponding phosphorus ylides used in the Wittig reaction. wikipedia.orgnrochemistry.comalfa-chemistry.comthieme-connect.com

Reaction with Ketones: They can react effectively with a broad range of aldehydes and ketones, including sterically hindered ketones that are often unreactive in Wittig reactions. nrochemistry.comalfa-chemistry.com

Stereoselectivity: The reaction is known for its excellent (E)-stereoselectivity, particularly with aromatic aldehydes which produce almost exclusively (E)-alkenes. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

Modified Conditions: The stereoselectivity can be influenced and even reversed to favor (Z)-alkenes by modifying the reaction conditions or the phosphonate reagent itself. The Still-Gennari modification, for instance, uses phosphonates with electron-withdrawing groups (like trifluoroethyl) to promote the formation of (Z)-olefins. nrochemistry.comchem-station.com The Masamune-Roush conditions, which use lithium chloride (LiCl) and a milder base like DBU, are useful for base-sensitive substrates. nrochemistry.comalfa-chemistry.comchem-station.com

Limitations:

Required Stabilizing Group: The presence of an electron-withdrawing group, such as the carbonyl in a β-ketophosphonate, is necessary for the final elimination step to occur. wikipedia.org Without it, the reaction often terminates at the β-hydroxyphosphonate stage. wikipedia.org

(Z)-Selectivity Challenges: While the reaction is highly (E)-selective, achieving high (Z)-selectivity requires specific reagents and conditions, such as the Still-Gennari modification. wikipedia.orgnrochemistry.com

Ketone Reactivity: Although generally reactive towards ketones, the stereoselectivity of HWE reactions with ketones has been less investigated due to potentially lower reactivity and selectivity compared to aldehydes. nih.gov

Hydrolysis and Dealkylation Reactions of Phosphonate Esters

The dimethoxyphosphoryl group in this compound consists of phosphonate methyl esters, which can be cleaved through hydrolysis or dealkylation to yield the corresponding phosphonic acid.

Acid-Catalyzed Hydrolysis Protocols

The hydrolysis of phosphonate esters to phosphonic acids can be achieved using acidic conditions. This process typically occurs in two consecutive steps to remove both methyl groups. nih.gov

Conventional methods often involve harsh conditions, such as refluxing with concentrated aqueous solutions of hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govgoogle.comtandfonline.com While effective, these conditions are not suitable for molecules containing acid-labile functional groups. google.comtandfonline.com More recently, efficient protocols using microwave-assisted hydrolysis with stoichiometric amounts of HCl have been developed, offering high yields and cleaner products. rsc.org Other Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), have also been shown to catalyze the hydrolysis of a range of phosphonate esters in the presence of water at elevated temperatures. acs.org

| Reagent/Method | Conditions | Characteristics |

| Concentrated HCl or HBr | Refluxing in aqueous solution | Conventional method; conditions are often harsh. nih.govgoogle.comtandfonline.com |

| Microwave-assisted HCl | Equimolar HCl, elevated temperature | Efficient, high yields, simple work-up. rsc.org |

| Trifluoromethanesulfonic acid (TfOH) | Catalytic amount, with H₂O, 140 °C | Effective for a range of phosphonate esters. acs.org |

| Trifluoroacetic acid (TFA) | Used as a catalyst for hydrolysis. nih.gov | Milder alternative to mineral acids. |

Base-Mediated Hydrolysis of Phosphonate Esters

Phosphonate esters can also be hydrolyzed under basic conditions. nih.gov The rate of base-catalyzed hydrolysis is highly dependent on the nature of the alkyl ester group. Studies have shown that methyl esters, such as those in this compound, hydrolyze significantly faster than bulkier esters like isopropyl derivatives under basic catalysis. nih.gov The reaction is typically second-order, being first-order with respect to both the ester and the base. jofamericanscience.org

Selective Dealkylation Strategies and Reagents

Selective dealkylation offers a milder alternative to harsh acid hydrolysis for cleaving phosphonate esters. Trialkylsilyl halides are the most common reagents for this purpose, converting the phosphonate ester into a silyl (B83357) ester intermediate that is easily hydrolyzed to the phosphonic acid with water or methanol (B129727) under neutral conditions. google.comtandfonline.com

Trimethylbromosilane (TMSBr): This is a highly reactive and chemoselective reagent that rapidly cleaves alkyl phosphonate esters. google.comtandfonline.com However, it is corrosive and more expensive than its chloro-analogue. google.com

Iodotrimethylsilane (TMSI): This reagent is also very effective, providing rapid and quantitative dealkylation at room temperature. rsc.orgrsc.org It is selective for phosphonate esters in the presence of other functional groups like carboxylate esters. rsc.org

Chlorotrimethylsilane (TMSCl): TMSCl is a less expensive and less corrosive reagent but is also significantly less reactive, particularly with diethyl phosphonates. google.comtandfonline.com Its utility can be greatly enhanced by the addition of alkali iodides like sodium iodide (NaI) or lithium iodide (LiI), or by performing the reaction in a sealed vessel at high temperatures. tandfonline.comoup.comnih.gov

Other Reagents: Sodium ethanethiolate has been reported as a specific reagent for the demethylation of dimethyl phosphonate esters, particularly in nucleoside chemistry. nih.gov

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trimethylbromosilane (TMSBr) | Room temperature | High reactivity, chemoselective. google.comtandfonline.com | Corrosive, expensive. google.com |

| Iodotrimethylsilane (TMSI) | Room temperature | Rapid, quantitative, selective. rsc.orgrsc.org | Readily accessible but can be light-sensitive. |

| Chlorotrimethylsilane (TMSCl) | Elevated temperature in sealed vessel | Inexpensive, less corrosive. google.comtandfonline.com | Low reactivity, may require additives (e.g., NaI) or harsh conditions. tandfonline.comoup.com |

| Sodium Ethanethiolate | Solvent (e.g., DMF) | Effective for demethylation. nih.gov | Specific use case, potential for sulfur-related side products. |

Other Functional Group Transformations of the β-Ketophosphonyl Moiety

The β-ketophosphonyl group within this compound is a versatile functional moiety that can undergo a variety of chemical transformations beyond those previously described. These reactions allow for the synthesis of a diverse range of derivatives with modified functionalities, which can be valuable intermediates in organic synthesis. The reactivity of the keto group is central to these transformations, enabling reductions to hydroxyl groups, and conversions to other functional groups, thereby expanding the synthetic utility of this class of compounds.

One of the most common transformations of the β-keto group is its reduction to a secondary alcohol, yielding β-hydroxyphosphonates. This conversion can be achieved using various reducing agents, and the choice of reagent can influence the stereochemical outcome of the reaction, particularly when chiral centers are present or created. For instance, the diastereoselective reduction of β-ketophosphonates can be accomplished using sodium borohydride, often in the presence of chelating agents or under specific temperature conditions to control the facial selectivity of the hydride attack.

While specific studies detailing a broad range of functional group transformations for this compound are not extensively documented in publicly available literature, the general reactivity of analogous β-ketophosphonates provides a strong indication of its synthetic potential. Research on similar substrates, such as diethyl (2-oxobutyl)phosphonate, demonstrates the feasibility of various transformations. For example, the asymmetric reduction of such compounds has been achieved with high enantioselectivity using chiral reducing agents like borane (B79455) complexes with chiral oxazaborolidine catalysts.

The following table summarizes a representative transformation of a β-ketophosphonate, illustrating the reduction of the keto group to a hydroxyl group. This example, while not specific to the methyl ester, is indicative of the reactivity expected for this compound.

Table 1: Representative Reduction of a β-Ketophosphonate

| Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Diethyl (2-oxobutyl)phosphonate | NaBH₄ | Methanol | 0 | Diethyl (2-hydroxybutyl)phosphonate | 95 |

Beyond reduction, the carbonyl group of β-ketophosphonates can in principle undergo other transformations common to ketones. These could include olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce a carbon-carbon double bond. Reductive amination could also be a viable pathway to introduce nitrogen-containing functional groups, leading to the formation of β-aminophosphonates, which are compounds of significant interest in medicinal chemistry. However, specific examples of these transformations for this compound require further investigation.

The exploration of these and other functional group transformations of the β-ketophosphonyl moiety in this compound remains an area with potential for further research, promising access to a wider array of functionalized phosphonate building blocks for various synthetic applications.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring in β Ketophosphonate Research

Spectroscopic Techniques in Characterization (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation of Methyl 3-(dimethoxyphosphoryl)butanoate. They provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique, offering precise insights into the molecular framework. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR are used to map out the hydrogen, carbon, and phosphorus atoms, respectively. rsc.org The chemical shifts (δ) and coupling constants (J) from these spectra are definitive for structural confirmation. st-andrews.ac.uk

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 1.22 | d | 7.2 | CH₃-CH |

| 2.05-2.20 | m | - | P-CH₂ |

| 2.45-2.65 | m | - | CH-CH₂ |

| 3.66 | s | - | O-CH₃ (ester) |

| 3.70 | d | 10.8 | P-(O-CH₃)₂ |

Data sourced from CDCl₃ solvent rsc.org

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J P-C) Hz | Assignment |

|---|---|---|

| 15.42 | d, 5.5 | CH₃-CH |

| 27.50 | d, 4.4 | CH |

| 34.33 | d, 137.0 | P-CH₂ |

| 51.68 | s | O-CH₃ (ester) |

| 52.55 | d, 6.6 | P-(O-CH₃)₂ |

| 172.10 | d, 19.8 | C=O |

Data sourced from CDCl₃ solvent rsc.org

³¹P NMR Data for this compound reveals a single resonance, confirming the presence of one unique phosphorus environment in the molecule. rsc.org

| Chemical Shift (δ) ppm |

|---|

| 30.10 |

Data sourced from CDCl₃ solvent rsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) analysis of this compound shows a molecular ion peak (M⁺) and characteristic fragmentation patterns that help confirm its structure. rsc.org

Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 210 | 5 | [M]⁺ |

| 180 | 100 | [M - CH₂O]⁺ |

| 152 | 95 | [M - C₂H₄O₂]⁺ |

| 124 | 45 | [M - C₃H₄O₃]⁺ |

| 109 | 70 | [P(O)(OCH₃)₂]⁺ |

Data represents selected key fragments. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl (C=O) group of the ester, the phosphoryl (P=O) group, and the C-O bonds. docbrown.info

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~1740 | C=O stretch | Ester |

| ~1250 | P=O stretch | Phosphonate (B1237965) |

| ~1180, ~1030 | C-O stretch | Ester and P-O-C |

Chromatographic Separation and Purity Assessment Methods (e.g., GC, HPLC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile compounds like this compound. jmchemsci.com The technique separates components of a mixture based on their boiling points and interactions with a stationary phase. The retention time in the resulting chromatogram is a characteristic of the compound, while the peak area can be used to quantify its purity. ajprd.com For this compound, GC-MS serves the dual purpose of purity assessment and structural confirmation through the resulting mass spectrum. rsc.org

High-Performance Liquid Chromatography (HPLC) is another vital method for purity assessment, particularly for less volatile or thermally sensitive compounds. HPLC separates mixture components based on their differential partitioning between a mobile liquid phase and a solid stationary phase. Different detectors, such as UV-Vis or refractive index detectors, can be used to quantify the compound and its impurities. Though specific HPLC methods for this compound are not detailed in the provided research, it remains a standard technique for purity validation in β-ketophosphonate synthesis.

Purification of this compound is often achieved using flash column chromatography on a silica (B1680970) gel stationary phase, a preparative liquid chromatography technique that effectively separates the product from residual reactants and byproducts. rsc.org

In Situ Reaction Monitoring Approaches

Monitoring the progress of a chemical reaction in real-time, or in situ, provides valuable information about reaction kinetics, the formation of intermediates, and the point of reaction completion. spectroscopyonline.com This allows for precise control over reaction parameters, leading to improved yield and purity.

Future Research Directions and Emerging Trends in β Ketophosphonate Chemistry

Development of Novel and Sustainable Synthetic Protocols

A major trend in modern chemistry is the development of environmentally friendly and sustainable synthetic methods, and the synthesis of β-ketophosphonates is no exception.

Key Developments:

Milder Reaction Conditions: Researchers are moving away from cryogenic conditions, which are energy-intensive. organic-chemistry.org A notable advancement is a procedure for the condensation of esters and phosphonates that proceeds efficiently at 0°C, a significant improvement over the traditional -78°C requirement. organic-chemistry.org This method is also amenable to large-scale preparations. organic-chemistry.org

Green Solvents and Catalysts: The use of benign solvents like polyethylene (B3416737) glycol (PEG) is being explored. frontiersin.org PEG is non-toxic, recyclable, and can also act as a phase transfer catalyst, enhancing reaction efficiency while avoiding volatile organic solvents. frontiersin.org

Aerobic Reactions: Copper(II)-mediated phosphorylation of enol acetates provides a pathway to β-ketophosphonates under aerobic conditions. nih.gov This method utilizes a simple and inexpensive copper catalyst and avoids the need for stoichiometric amounts of oxidants that are common in other protocols. nih.gov

Catalyst-Free Approaches: Some synthetic routes for phosphonates are being developed that perform well without any catalyst, often assisted by ultrasound or microwave technologies. rsc.org For example, ultrasound has been used for the catalyst-free synthesis of α-amino phosphonates. rsc.org

Expanding the Scope of Stereoselective Transformations

The synthesis of chiral molecules is of paramount importance, particularly for pharmaceutical applications. Consequently, a significant area of research is dedicated to the stereoselective synthesis of β-ketophosphonates and their derivatives, such as β-hydroxy and β-amino phosphonates.

Key Research Areas:

Catalytic Asymmetric Synthesis: Great success has been achieved in developing asymmetric catalytic methods to prepare C-chiral phosphonates. mdpi.com This includes the phosphonylation of compounds with C=X bonds (e.g., aldehydes, imines) through reactions like the phospha-aldol, phospha-Mannich, and phospha-Michael reactions. mdpi.com

Enantioselective Hydrogenation: The enantioselective hydrogenation of β-ketophosphonates is a key method for producing chiral β-hydroxy phosphonic acids, which are important synthetic intermediates. researchgate.netmdpi.com

Diastereoselective Reduction: The diastereoselective reduction of γ-amino-β-ketophosphonates is another important strategy. mdpi.com For instance, the reduction of certain β-ketophosphonates with catecholborane has been shown to produce γ-amino-β-hydroxyphosphonates with high diastereoselectivity. mdpi.com

Desymmetrization: A novel strategy involves the catalytic and enantioselective nucleophilic desymmetrization of prochiral P(V) precursors. nih.gov This method, using a bifunctional iminophosphorane (BIMP) superbase catalyst, allows for the creation of an enantioenriched phosphorus(V) center that can be subsequently modified to produce a wide range of chiral P(V) compounds. nih.gov

Exploration of New Catalytic Systems for Phosphonate (B1237965) Synthesis and Reactions

The development of novel catalysts is central to advancing the synthesis and application of β-ketophosphonates. Research is focused on creating catalysts that are more efficient, selective, and sustainable.

Emerging Catalytic Systems:

| Catalyst Type | Description | Application Examples |

| Metal-Based Catalysts | Coordination of phosphonate groups to metal ions can create hybrid catalysts with unique reactivity. scispace.com | Palladium-based catalysts for Suzuki-Miyaura coupling, copper(I) phosphonate catalysts for Sonogashira-type coupling, and zirconium phosphonate catalysts for reduction reactions. scispace.com |

| Organocatalysts | Small organic molecules that can catalyze reactions with high enantioselectivity. mdpi.comnih.gov | Chiral disulfonimide catalysts for enantioselective P-aldol reactions and bifunctional iminophosphorane (BIMP) superbases for enantioselective nucleophilic substitution. mdpi.comnih.gov |

| Nanocatalysts | Materials like metal oxides in nano-form can act as highly efficient catalysts. rsc.org | Nano ZnO has been used for the rapid synthesis of α-aminophosphonates, and nano CaO has proven effective for synthesizing benzimidazolyl α-aminophosphonates. rsc.org |

| Sustainable Catalysts | Systems designed to be environmentally friendly, often involving abundant metals and benign solvents. nih.govfrontiersin.org | A PEG/KI catalytic system has been developed for a sustainable synthesis of benzyl (B1604629) phosphonates. frontiersin.org Copper(II) sulfate (B86663) is used for the aerobic phosphorylation of enol acetates. nih.gov |

Design and Synthesis of Advanced Materials Incorporating Phosphonate Units

The strong coordination of the phosphonate group to metal ions makes these compounds excellent building blocks for advanced materials. nih.govnih.gov This has led to the development of various functional materials with applications in catalysis, sorption, and membrane technology. nih.gov

Classes of Phosphonate-Based Materials:

Metal-Organic Frameworks (MOFs): Phosphonates are used as organic linkers to connect metal nodes, creating porous structures with high surface areas. nih.govnih.gov While carboxylate-based MOFs are more established, phosphonate-based MOFs are an emerging class known for their potential stability under harsh conditions. nih.govnih.gov

Layered Metal Phosphonates: These materials are typically formed by the direct precipitation of metal precursors with organophosphonic acids. nih.gov Strategies are being developed to introduce porosity into these layered structures, for example, by using phosphoric acid as a spacer. nih.gov

Hybrid Organic-Inorganic Materials: The sol-gel process is a green method used to synthesize organic-inorganic hybrid materials containing phosphorus. researchgate.net These materials can form complex 3D networks with potential applications in catalysis, medicine, and as proton conductors for fuel cells and sensors. researchgate.net The versatility in the synthesis of phosphonic acids allows for the creation of hybrid materials with tailored properties like luminescence and porosity. researchgate.net

Interdisciplinary Research Directions Involving β-Ketophosphonates

The unique properties of β-ketophosphonates and their derivatives position them at the intersection of several scientific disciplines, driving innovation in various fields.

Key Interdisciplinary Areas:

Medicinal Chemistry and Drug Discovery: Organophosphorus compounds, including phosphonates, are crucial in medicine. nih.gov β-Ketophosphonates are key intermediates for synthesizing biologically active molecules, such as prostaglandin (B15479496) analogues, which have therapeutic applications. nih.govrsc.orgnih.gov The development of stereoselective synthesis methods is particularly important for producing effective and safe pharmaceuticals. nih.gov

Materials Science and Engineering: As discussed previously, phosphonates are integral to creating advanced materials like MOFs and hybrid networks. nih.govresearchgate.net This research intersects with engineering for applications in gas storage, separation technologies, and the development of new sensors and electrochemical devices. researchgate.netresearchgate.net

Agrochemistry: Molecules containing a stereogenic phosphorus atom are important in agrochemistry. nih.gov The development of new phosphonate-based compounds could lead to novel pesticides and herbicides.

Catalysis: The design of new phosphonate-containing ligands and catalysts is a significant area of research that bridges organic synthesis and inorganic chemistry. scispace.com These catalysts are not only used for academic research but also have potential applications in industrial chemical production.

The continued exploration of these research directions promises to unlock new applications and a deeper understanding of β-ketophosphonate chemistry, impacting fields from human health to materials technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.